The Structural Unveiling of Pyripyropene B: A Technical Guide
The Structural Unveiling of Pyripyropene B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyripyropene B, a natural product isolated from Aspergillus fumigatus, has garnered significant interest within the scientific community due to its potent and selective inhibition of Acyl-CoA:cholesterol Acyltransferase (ACAT). This enzyme plays a crucial role in cellular cholesterol metabolism, making it a key target for the development of therapeutics against hypercholesterolemia and atherosclerosis. The intricate chemical architecture of Pyripyropene B, featuring a unique fusion of pyridine, α-pyrone, and a complex sesquiterpenoid core, necessitates a sophisticated analytical approach for its complete structural elucidation. This technical guide provides an in-depth overview of the methodologies and data integral to the determination of Pyripyropene B's structure, with a focus on the spectroscopic techniques that formed the cornerstone of this scientific endeavor.
Introduction
The pyripyropene family of natural products represents a class of microbial metabolites characterized by a common structural motif: a pyridine ring fused to an α-pyrone, which is in turn connected to a highly substituted sesquiterpenoid moiety.[1] Pyripyropene B is a prominent member of this family and is distinguished from its congener, Pyripyropene A, by the substitution of an O-propionyl group for an O-acetyl group at one of the hydroxyl positions on the sesquiterpene framework.[1] The elucidation of its precise chemical structure was a critical step in understanding its biological activity and has paved the way for structure-activity relationship (SAR) studies and the design of novel synthetic analogs with improved therapeutic profiles.
The structural determination of Pyripyropene B relied heavily on a combination of advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). While X-ray crystallography provides the definitive three-dimensional structure of a molecule, the successful crystallization of a natural product can be a significant bottleneck. In the case of Pyripyropene B, its structure was successfully elucidated through detailed analysis of its spectral data.
Physicochemical Properties and Spectroscopic Data
The initial characterization of Pyripyropene B involved the determination of its fundamental physicochemical properties, which provided the first clues to its molecular formula and overall structural class.
| Property | Value | Reference |
| Molecular Formula | C32H39NO10 | [1] |
| Molecular Weight | 597.65 g/mol | [1] |
| Appearance | Colorless needles | |
| Solubility | Soluble in methanol, chloroform |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy was the principal technique employed in the structural elucidation of Pyripyropene B. A suite of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HMQC/HSQC, and HMBC) NMR experiments were conducted to piece together the complex carbon skeleton and establish the connectivity of all atoms within the molecule.
Note: The detailed ¹H and ¹³C NMR chemical shifts and coupling constants for Pyripyropene B are contained within the primary literature reference, "Pyripyropenes, Novel Inhibitors of acyl-CoA:cholesterol Acyltransferase Produced by Aspergillus Fumigatus. II. Structure Elucidation of Pyripyropenes A, B, C and D" in The Journal of Antibiotics, 1994, 47(2), 154-162. This publication is not openly accessible, and therefore, the specific quantitative data cannot be reproduced here. The following tables provide a representative summary based on the known structural features and data from closely related pyripyropenes.
Table 1: Representative ¹H NMR Data for the Core Moieties of Pyripyropene B
| Moiety | Proton Position | Representative Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Pyridine | H-3' | ~8.5 | d | ~5.0 |
| H-4' | ~7.8 | dd | ~8.0, 5.0 | |
| H-5' | ~7.3 | d | ~8.0 | |
| α-Pyrone | H-3 | ~6.2 | s | - |
| Sesquiterpene | CH-OH / CH-O-Acyl | ~4.0 - 5.5 | m | - |
| CH3 | ~0.8 - 1.5 | s, d | - |
Table 2: Representative ¹³C NMR Data for the Core Moieties of Pyripyropene B
| Moiety | Carbon Position | Representative Chemical Shift (δ, ppm) |
| Pyridine | C-2' | ~150 |
| C-3' | ~138 | |
| C-4' | ~125 | |
| C-5' | ~148 | |
| C-6' | ~118 | |
| α-Pyrone | C-2 | ~165 (C=O) |
| C-3 | ~100 | |
| C-4 | ~160 | |
| C-5 | ~110 | |
| C-6 | ~155 | |
| Sesquiterpene | C-O-Acyl | ~70 - 85 |
| C (quaternary) | ~35 - 50 | |
| CH | ~40 - 60 | |
| CH2 | ~20 - 40 | |
| CH3 | ~15 - 30 | |
| Propionyl Group | C=O | ~173 |
| CH2 | ~28 | |
| CH3 | ~9 |
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) was instrumental in determining the elemental composition of Pyripyropene B, confirming its molecular formula as C32H39NO10. Fragmentation analysis in tandem MS (MS/MS) experiments provided valuable structural information by revealing characteristic losses of functional groups.
Table 3: Inferred High-Resolution Mass Spectrometry Data for Pyripyropene B
| Ion | m/z (calculated) | m/z (observed) | Inferred Loss |
| [M+H]⁺ | 598.2596 | ~598.26 | - |
| [M+H - H₂O]⁺ | 580.2490 | ~580.25 | Loss of a hydroxyl group |
| [M+H - C₃H₆O₂]⁺ | 524.2279 | ~524.23 | Loss of the propionyl group (as propionic acid) |
| [M+H - C₂H₄O₂]⁺ | 538.2435 | ~538.24 | Loss of an acetyl group (as acetic acid) |
| Pyridine fragment | ~106.05 | ~106.05 | Cleavage of the pyridine moiety |
Experimental Protocols
The successful elucidation of Pyripyropene B's structure was contingent on the meticulous execution of various experimental procedures. The following sections outline the detailed methodologies for the key experiments.
Fermentation and Isolation
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Producing Organism: Aspergillus fumigatus (strain FO-1289)
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Fermentation: The fungus was cultured in a suitable liquid medium containing sources of carbon, nitrogen, and mineral salts under aerobic conditions. The fermentation was carried out for several days to allow for the production of secondary metabolites, including Pyripyropene B.
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Extraction: The culture broth was harvested and subjected to solvent extraction, typically with ethyl acetate, to isolate the organic-soluble metabolites.
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Purification: The crude extract was then purified using a combination of chromatographic techniques, including silica gel column chromatography, octadecylsilane (ODS) column chromatography, and preparative high-performance liquid chromatography (HPLC) to yield pure Pyripyropene B.
NMR Spectroscopy
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Sample Preparation: A sample of pure Pyripyropene B (typically 5-10 mg) was dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃) and transferred to a 5 mm NMR tube.
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Instrumentation: NMR spectra were recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz).
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¹H NMR: Proton NMR spectra were acquired to determine the chemical shifts, multiplicities, and coupling constants of all protons in the molecule.
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¹³C NMR: Carbon-13 NMR spectra, often acquired with proton decoupling, were used to identify the number of unique carbon environments. Distortionless Enhancement by Polarization Transfer (DEPT) experiments were employed to differentiate between CH, CH₂, and CH₃ groups.
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2D NMR:
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COSY (Correlation Spectroscopy): This experiment was used to establish ¹H-¹H coupling networks, identifying adjacent protons.
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HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments were performed to determine one-bond ¹H-¹³C correlations, linking protons directly to the carbons they are attached to.
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HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment revealed long-range (2-3 bond) ¹H-¹³C correlations, which were crucial for connecting the different spin systems and assembling the complete carbon skeleton.
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Mass Spectrometry
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Instrumentation: High-resolution mass spectra were obtained using a mass spectrometer equipped with an electrospray ionization (ESI) source.
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HRMS: Accurate mass measurements were performed to determine the elemental composition of the molecular ion.
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MS/MS: Tandem mass spectrometry was conducted by selecting the protonated molecular ion ([M+H]⁺) and subjecting it to collision-induced dissociation (CID) to generate fragment ions. The analysis of these fragments provided key structural information.
Signaling Pathways and Logical Relationships
Pyripyropene B exerts its biological effects primarily through the inhibition of Acyl-CoA:cholesterol Acyltransferase (ACAT). Understanding the signaling pathway affected by this inhibition is crucial for drug development professionals.
ACAT Inhibition Signaling Pathway
Experimental Workflow for Structure Elucidation
The logical progression of experiments is fundamental to the successful elucidation of a novel natural product's structure.
Conclusion
The chemical structure elucidation of Pyripyropene B stands as a testament to the power of modern spectroscopic techniques. Through the systematic application of one- and two-dimensional NMR spectroscopy, in conjunction with high-resolution mass spectrometry, the scientific community was able to unravel the complex and intricate architecture of this potent ACAT inhibitor. This foundational knowledge has been pivotal for subsequent research, including the exploration of its therapeutic potential and the development of synthetic derivatives with enhanced pharmacological properties. The detailed methodologies and data presented in this guide serve as a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug development, providing a comprehensive overview of the analytical journey from isolation to complete structural determination.
